N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-3-34-21-7-5-4-6-18(21)25-22(31)15-30-24(32)28-12-13-29-20(23(28)27-30)14-19(26-29)16-8-10-17(33-2)11-9-16/h4-14H,3,15H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMPFUPFXEDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pentazatricyclo Core
The tricyclic system is typically constructed via a stepwise cyclocondensation strategy :
- Triazine Precursor Synthesis : Reaction of cyanoguanidine with 4-methoxybenzaldehyde in the presence of ammonium acetate yields a substituted triazine intermediate.
- Cyclization : Treatment with phosphoryl chloride (POCl₃) at 80–90°C induces ring closure, forming the pentazatricyclo framework. Yields for this step range from 45% to 62% depending on solvent polarity.
Functionalization at Position 4
The acetamide side chain is introduced through nucleophilic acyl substitution :
- Chloroacetylation : Reacting the tricyclic intermediate with chloroacetyl chloride in dichloromethane at 0°C produces the chloroacetamide derivative.
- Amination : Displacement of the chloride with 2-ethoxyaniline occurs via a Pd-catalyzed Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C. This step achieves 68–74% yield after column chromatography.
Optimization Strategies
Solvent and Temperature Effects
- Cyclization Efficiency : Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce yields due to side reactions. Dichloromethane at 0°C provides optimal balance.
- Acylation Kinetics : Lower temperatures (−10°C to 0°C) minimize hydrolysis of chloroacetyl chloride, improving conversion rates to 89%.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand enhances coupling efficiency for bulky substrates (TON > 300).
- Acid Scavengers : Addition of 2,6-lutidine during acylation prevents protonation of the aniline nucleophile.
Characterization and Purification
Spectroscopic Validation
Crystallization Techniques
- Polymorph Control : Recrystallization from ethyl acetate/hexanes (3:7) yields the thermodynamically stable Form I with >99% purity.
- Chromatography : Silica gel chromatography (ethyl acetate/hexanes gradient) removes residual triazine precursors.
Industrial Scalability Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide include other heterocyclic compounds with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Biological Activity
N-(2-ethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have reported antimicrobial properties for phenoxy-N-arylacetamide derivatives. For instance, compounds with similar phenolic structures have shown efficacy against various bacterial strains (Berest et al., 2011; Patel et al., 2013) .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against RNA viruses (Paramonova et al., 2017) .
- Anti-diabetic Effects : Research has highlighted anti-diabetic activities in related compounds, suggesting potential for managing diabetes through modulation of glucose metabolism (Li et al., 2015) .
- Anti-inflammatory and Analgesic Activities : The anti-inflammatory effects have been documented alongside analgesic properties in similar compounds (Rani et al., 2014) .
- Anticancer Potential : The anticancer properties of phenoxy-N-arylacetamides have been explored extensively, with evidence supporting their role in inhibiting cancer cell proliferation (Rani et al., 2014; Berest et al., 2011) .
Case Studies
-
Antimicrobial Study :
- A study conducted by Patel et al. (2013) evaluated the antimicrobial efficacy of various phenoxy-N-arylacetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(2-ethoxyphenyl)-2-acetamide exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity :
- Rani et al. (2014) investigated the anticancer effects of several derivatives in vitro using human cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
-
Anti-diabetic Mechanism :
- Li et al. (2015) explored the anti-diabetic mechanisms of related compounds in diabetic rat models. Results showed a reduction in blood glucose levels and improved insulin sensitivity.
Data Tables
| Biological Activity | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Patel et al., 2013 | Effective against Gram-positive and Gram-negative bacteria |
| Antiviral | Paramonova et al., 2017 | Inhibition of RNA virus replication |
| Anti-diabetic | Li et al., 2015 | Reduced blood glucose levels in diabetic models |
| Anti-inflammatory | Rani et al., 2014 | Decreased inflammatory markers in vivo |
| Anticancer | Rani et al., 2014 | Induced apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
